1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
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Overview
Description
“1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine . Another study described an efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1 H -pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction .Scientific Research Applications
Pyrazole Analogue Applications
A study by Dago et al. (2018) focused on a series of (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochlorides, including 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol. They found these compounds impacted endoplasmic reticulum (ER) Ca2+ release and store-operated Ca2+ entry (SOCE), making them potential candidates for immunological and neurological studies.
Cross-Coupling Reaction Studies
Arbačiauskienė et al. (2009) utilized 1-Phenyl-1H-pyrazol-3-ol, a related compound, in the preparation of various 1-phenyl-1H-pyrazole derivatives. These derivatives were achieved through Pd-catalyzed cross-coupling reactions, leading to functionally substituted 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009). Such research underscores the versatility of pyrazole derivatives in synthetic organic chemistry.
Structural Characterization and Analysis
Delgado et al. (2020) conducted a study on the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, which shares a similar pyrazole structure. They used X-ray diffraction for structural characterization, revealing insights into intermolecular interactions and packing efficiencies in crystal structures (Delgado et al., 2020).
Synthesis and Spectral Correlations
Thirunarayanan and Sekar (2014) synthesized 1N-acetyl pyrazoles, including derivatives of 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol. They explored the infrared spectral frequencies and NMR chemical shifts, which is crucial for understanding the electronic properties of these compounds (Thirunarayanan & Sekar, 2014).
Biological Activity Studies
Asegbeloyin et al. (2014) explored the biological activity of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes. These compounds showed potent in vitro cytotoxic activity against human leukemia cells, indicating the potential therapeutic applications of pyrazole derivatives (Asegbeloyin et al., 2014).
Mechanism of Action
Mode of Action
Compounds with a similar pyrazole structure have been known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds containing a pyrazole moiety have been reported to influence various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of the compound .
Properties
IUPAC Name |
1-(4-pyrazol-1-ylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-3-5-11(6-4-10)13-8-2-7-12-13/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLMFQUYQFHRSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956806-16-9 |
Source
|
Record name | 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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